Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate
Description
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is a benzoate ester derivative featuring two distinct functional groups: a formyl (-CHO) substituent at the 5-position and a pyrrolidin-1-yl (five-membered secondary amine) group at the 2-position of the benzene ring. The methyl ester at the 1-position completes the structure. This compound combines aromatic, aldehyde, and amine functionalities, which influence its physicochemical and biological properties. The pyrrolidine ring enhances solubility in polar solvents due to its basic nitrogen, while the formyl group increases reactivity, enabling participation in condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
methyl 5-formyl-2-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-10(9-15)4-5-12(11)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUQYMRUONKQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 5-bromo-2-nitrobenzoate.
Substitution Reaction: The bromo group is substituted with a pyrrolidinyl group using pyrrolidine in the presence of a base such as potassium carbonate.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Formylation: Finally, the amine group is formylated using a formylating agent such as formic acid or formamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Methyl 5-carboxy-2-(pyrrolidin-1-yl)benzoate.
Reduction: Methyl 5-hydroxymethyl-2-(pyrrolidin-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrrolidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its substitution pattern. Key comparisons include:
- Formyl Group Impact : The 5-formyl group distinguishes Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate from simpler esters like methyl benzoate. This group increases electrophilicity, making it a candidate for chemical modifications (e.g., forming hydrazones or oximes) .
Physicochemical Properties
- Solubility: The pyrrolidine ring improves water solubility relative to non-polar analogs like methyl 2-nitrobenzoate or n-hexyl benzoate. However, the formyl group may reduce lipophilicity compared to methyl 2-methylbenzoate .
Table 2: Physicochemical Comparison
*Predicted using QSAR models.
Biological Activity
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.
Overview of the Compound
This compound is characterized by the presence of a formyl group and a pyrrolidine moiety, which contribute to its unique chemical properties. The compound is primarily investigated for its anti-inflammatory , antimicrobial , and anticancer activities, making it a candidate for further pharmaceutical development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions. The pyrrolidinyl group may enhance binding affinity to various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Isoniazid | 0.25 |
This table illustrates the compound's effectiveness relative to standard antibiotics, indicating its potential as a therapeutic agent.
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This mechanism may offer insights into developing treatments for conditions like arthritis and other inflammatory disorders.
Case Studies
A notable study investigated the compound's efficacy in an in vivo model of inflammation. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers compared to control groups. These findings suggest that the compound could be a viable candidate for further development in anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds such as methyl 5-formyl-2-(morpholin-4-yl)benzoate and methyl 5-formyl-2-(piperidin-1-yl)benzoate. Each variant exhibits distinct biological activities due to differences in their ring structures:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| This compound | Staphylococcus aureus: 12.5 | Moderate |
| Methyl 5-formyl-2-(morpholin-4-yl)benzoate | Staphylococcus aureus: >25 | High |
| Methyl 5-formyl-2-(piperidin-1-yl)benzoate | Staphylococcus aureus: <10 | Low |
This comparison underscores the unique profile of this compound, particularly its balanced antimicrobial and anti-inflammatory properties.
Q & A
Q. What are the established synthetic routes for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, and what key reaction conditions are employed?
A common approach involves nucleophilic aromatic substitution (SNAr) at the 2-position of a halogenated benzoate precursor. For example, a fluorobenzaldehyde derivative reacts with pyrrolidine in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (150°C for 20 hours). Post-reaction, extraction with ethyl acetate and purification via column chromatography yield the product . While direct evidence for the formyl group introduction is absent in the provided data, analogous methods suggest sequential functionalization, where the formyl group could be introduced via oxidation or formylation after substitution.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H NMR : Critical for confirming substitution patterns and purity. For example, aromatic protons in similar pyrrolidine-substituted benzaldehydes show distinct splitting (e.g., δ 7.61 ppm as a doublet and δ 6.75 ppm as a triplet) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving electron density maps of aromatic systems and heterocyclic substituents .
Advanced Research Questions
Q. How can automated continuous flow reactors enhance the synthesis of this compound?
Continuous flow systems improve reproducibility and scalability by enabling precise control over reaction parameters (temperature, residence time, and reagent stoichiometry). For structurally related compounds, automated setups reduce side reactions (e.g., over-oxidation of the formyl group) and enhance yields by optimizing mixing efficiency .
Q. What mechanistic insights support the nucleophilic aromatic substitution at the 2-position of the benzoate ring during synthesis?
The SNAr mechanism is favored under the described conditions:
Q. How do variations in reaction time and temperature impact the yield and purity of this compound?
Systematic optimization studies are recommended. For example, extending reaction time beyond 20 hours (as in ) may increase byproduct formation (e.g., pyrrolidine over-substitution), while lower temperatures (<120°C) could stall the reaction. Parallel monitoring via TLC or in-line spectroscopy can identify ideal conditions.
Q. What strategies resolve contradictions in reported yields for similar pyrrolidine-substituted benzoate derivatives?
Discrepancies often arise from differences in:
- Purification methods : Ethyl acetate extraction (as in ) vs. chromatography.
- Stoichiometry : Excess pyrrolidine (1.2–1.5 equiv.) minimizes incomplete substitution.
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile may alter reaction rates and selectivity. Replicating protocols with controlled variables is critical for validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
